

Initial Characterization of Surgumycin: A Technical Overview

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Compound of Interest

Compound Name: *Surgumycin*

Cat. No.: *B15581116*

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Disclaimer: The following technical guide is based on the known chemical structure of **Surgumycin** (CAS# 51938-50-2) as a carbonyl-conjugated pentaenic antibiotic.^[1] Specific experimental data from its original characterization in a 1990 publication by Shenin IuD could not be accessed.^{[1][2]} Therefore, the quantitative data and detailed protocols presented herein are representative examples derived from the known structure and typical methodologies for characterizing polyene macrolide antibiotics. They are intended to serve as an illustrative guide for researchers.

Introduction

Surgumycin is a polyene macrolide antibiotic characterized by a large macrolactone ring and a conjugated pentaene system.^[1] Its chemical formula is C₃₆H₆₀O₁₁.^{[1][2]} Like other polyene antibiotics, its biological activity is anticipated to stem from its interaction with sterols in fungal cell membranes, leading to pore formation and subsequent cell death. The initial characterization of such a molecule is fundamental to understanding its physicochemical properties, stability, and potential for therapeutic development. This document outlines the core spectroscopic and analytical data, alongside the experimental protocols, that form the basis of **Surgumycin**'s initial structural elucidation.

Physicochemical and Spectroscopic Characterization

The foundational analysis of a novel compound like **Surgumycin** involves determining its physical properties and employing a suite of spectroscopic techniques to elucidate its complex structure.

Physicochemical Properties

The basic physicochemical properties of **Surgumycin** are summarized below. These characteristics are critical for handling, formulation, and further experimentation.

Property	Value
Molecular Formula	C ₃₆ H ₆₀ O ₁₁ [1] [2]
Molecular Weight	668.86 g/mol [1]
Exact Mass	668.4136 [1]
Appearance	Yellow to orange amorphous powder
Solubility	Soluble in DMSO, DMF, and Pyridine; Sparingly soluble in Methanol and Ethanol; Insoluble in water and non-polar solvents
Elemental Analysis	C, 64.65%; H, 9.04%; O, 26.31% [1]

Spectroscopic Data

Spectroscopic analysis provides the detailed atomic and molecular information necessary to confirm the proposed structure of **Surgumycin**.

HR-MS is used to confirm the elemental composition of the molecule with high accuracy. The data presented below are typical for an ESI-TOF analysis.

Adduct Ion	Calculated m/z	Observed m/z
[M+H] ⁺	669.4212	669.4215
[M+Na] ⁺	691.4031	691.4033
[M+K] ⁺	707.3771	707.3770

The conjugated pentaene system is the chromophore responsible for **Surgumycin's** characteristic UV-Vis absorption spectrum. The spectrum is typically recorded in methanol.

Solvent	λ_{max} (nm)	Description
Methanol	322	Shoulder
338	Maximum Absorption	
356	Maximum Absorption	

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. The following tables present plausible ^1H and ^{13}C NMR chemical shifts for key structural features of **Surgumycin**, recorded in a solvent such as Pyridine-d5.

Table 2.2.3.1: Representative ^1H NMR Data (600 MHz, Pyridine-d5)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.0 - 6.8	m	10H	Polyene chain protons (-CH=CH-)
4.0 - 5.0	m	~10H	Carbinol protons (- CH-OH)
3.5 - 3.9	m	~5H	Other methine protons
2.1 - 2.5	m	~4H	Protons adjacent to carbonyl/polyene
1.0 - 1.8	m	~20H	Methylene and methine protons (ring)

| 0.8 - 1.0 | d | 6H | Isopropyl group (-CH(CH₃)₂) |

Table 2.2.3.2: Representative ^{13}C NMR Data (150 MHz, Pyridine-d5)

Chemical Shift (δ) ppm	Assignment
170.0 - 175.0	Lactone Carbonyl (C=O)
125.0 - 140.0	Polyene chain carbons (=CH-)
65.0 - 80.0	Carbinol carbons (-CH-OH)
30.0 - 45.0	Aliphatic carbons (-CH ₂ , -CH-)

| 15.0 - 25.0 | Methyl carbons (isopropyl, ring) |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the verification and further study of **Surgumycin**.

Isolation and Purification

- Fermentation: A seed culture of the producing microorganism is used to inoculate a large-scale fermentation tank containing a suitable nutrient medium. The fermentation is carried out for 5-7 days under controlled temperature and aeration.
- Mycelial Extraction: The mycelial cake is separated from the fermentation broth by filtration. The active compound is extracted from the mycelium using a polar organic solvent, such as acetone or methanol.
- Solvent Partitioning: The crude extract is concentrated under vacuum and partitioned between ethyl acetate and water to remove water-soluble impurities.
- Chromatography:
 - Silica Gel Column: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
 - Sephadex LH-20: Fractions containing the active compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.

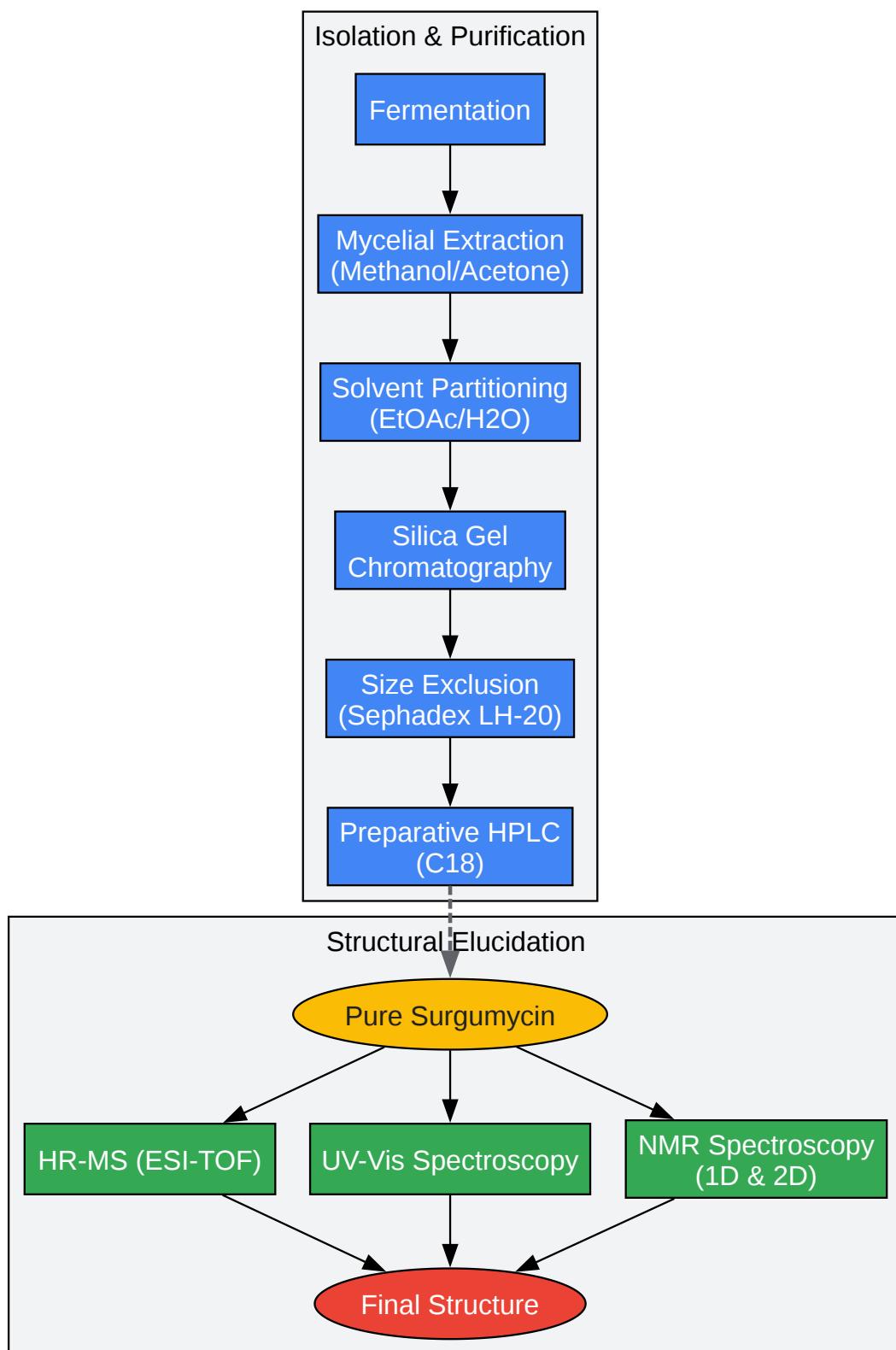
- Preparative HPLC: Final purification is achieved by reverse-phase preparative HPLC (C18 column) with a water/acetonitrile gradient to yield pure **Surgumycin**.

Structural Elucidation Methods

- Mass Spectrometry: High-resolution mass spectra were acquired using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol at a concentration of 1 mg/mL and infused directly.
- UV-Visible Spectroscopy: The UV-Vis spectrum was recorded on a Cary 60 UV-Vis spectrophotometer. A solution of **Surgumycin** in methanol (0.01 mg/mL) was scanned from 200 to 600 nm.
- NMR Spectroscopy: All NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. The sample (~10 mg) was dissolved in 0.5 mL of pyridine-d5. ^1H and ^{13}C spectra were acquired, along with 2D experiments (COSY, HSQC, HMBC) to establish connectivity and complete the structural assignment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Surgumycin**.



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Caption: Workflow for **Surgumycin** Isolation and Characterization.

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